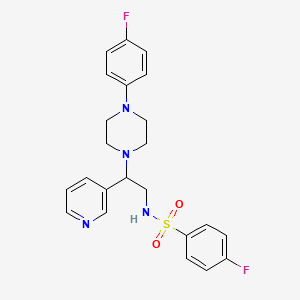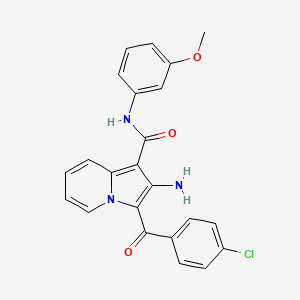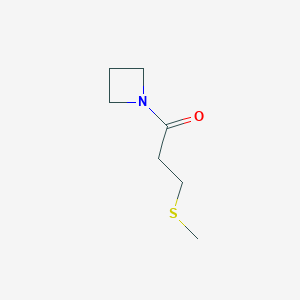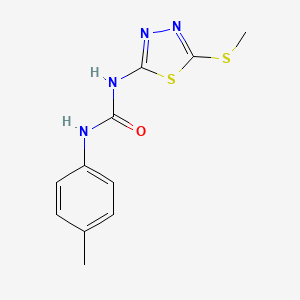![molecular formula C12H15FN2O3S2 B2379559 2-[(5-Methyl-1,2-oxazol-3-yl)methyl-(thiophen-3-ylmethyl)amino]ethanesulfonyl fluoride CAS No. 2411223-98-6](/img/structure/B2379559.png)
2-[(5-Methyl-1,2-oxazol-3-yl)methyl-(thiophen-3-ylmethyl)amino]ethanesulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(5-Methyl-1,2-oxazol-3-yl)methyl-(thiophen-3-ylmethyl)amino]ethanesulfonyl fluoride is a complex organic compound featuring a 1,2-oxazole ring, a thiophene ring, and a sulfonyl fluoride group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the 5-methyl-1,2-oxazol-3-yl and thiophen-3-ylmethyl moieties. These moieties are then reacted under specific conditions to form the final product. Common synthetic routes may include:
Oxazole Synthesis: The 5-methyl-1,2-oxazol-3-yl moiety can be synthesized through cyclization reactions involving amino acids or their derivatives.
Thiophene Synthesis: The thiophen-3-ylmethyl moiety can be synthesized through the reaction of appropriate precursors under controlled conditions.
Coupling Reaction: The final step involves the coupling of the oxazole and thiophene moieties, often using reagents like sulfonyl chlorides and fluoride sources.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl fluoride group can be reduced to form sulfonic acids or sulfonamides.
Substitution: The oxazole ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or alcohols, along with suitable catalysts, can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Sulfonic acids and sulfonamides.
Substitution Products: Various substituted oxazoles and thiophenes.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as an intermediate in the synthesis of more complex molecules.
Biology: Its biological activity can be explored for potential antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: It may serve as a lead compound for the development of new pharmaceuticals.
Industry: It can be utilized in the production of advanced materials or as a reagent in chemical synthesis.
Mecanismo De Acción
The mechanism by which this compound exerts its effects depends on its specific application. For example, in antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membranes. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Comparación Con Compuestos Similares
N-(5-Methyl-1,2-oxazol-3-yl)benzenesulfonamide: This compound shares the oxazole ring but has a different substituent.
(5-methyl-1,2-oxazol-3-yl)methanesulfonamide: Similar oxazole structure with a methanesulfonamide group.
2-(5-methyl-1,2-oxazol-3-yl)acetic acid: Contains the oxazole ring and an acetic acid moiety.
Uniqueness: 2-[(5-Methyl-1,2-oxazol-3-yl)methyl-(thiophen-3-ylmethyl)amino]ethanesulfonyl fluoride is unique due to its combination of oxazole, thiophene, and sulfonyl fluoride groups, which may impart distinct chemical and biological properties compared to similar compounds.
Propiedades
IUPAC Name |
2-[(5-methyl-1,2-oxazol-3-yl)methyl-(thiophen-3-ylmethyl)amino]ethanesulfonyl fluoride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O3S2/c1-10-6-12(14-18-10)8-15(3-5-20(13,16)17)7-11-2-4-19-9-11/h2,4,6,9H,3,5,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOMFKCCRAXEYSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CN(CCS(=O)(=O)F)CC2=CSC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(4-Bromobenzyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B2379478.png)


![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2379483.png)

![3-Chloro-4-fluoro-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzenesulfonamide](/img/structure/B2379489.png)

![2-(2-methylpropyl)-5-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2379493.png)

![3-Benzyl-8-azabicyclo[3.2.1]octane](/img/structure/B2379495.png)


![2-(4-chlorophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2379499.png)
